molecular formula C7H12Br2O2 B1580566 2-Acetoxy-1,5-dibromopentane CAS No. 205180-51-4

2-Acetoxy-1,5-dibromopentane

Cat. No.: B1580566
CAS No.: 205180-51-4
M. Wt: 287.98 g/mol
InChI Key: JGMIHIAAGUSENI-UHFFFAOYSA-N
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Description

2-Acetoxy-1,5-dibromopentane, also known as 1,5-dibromopentan-2-yl acetate, is an organic compound with the molecular formula C7H12Br2O2. This compound is characterized by the presence of two bromine atoms and an acetoxy group attached to a pentane backbone. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-1,5-dibromopentane typically involves the bromination of pentane derivatives followed by acetylation. One common method includes the reaction of 1,5-dibromopentane with acetic anhydride in the presence of a catalyst to form the acetoxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-1,5-dibromopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1,5-pentanediol.

    Elimination: Formation of pentene derivatives.

    Reduction: Formation of pentane.

Scientific Research Applications

2-Acetoxy-1,5-dibromopentane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetoxy-1,5-dibromopentane involves its reactivity due to the presence of bromine atoms and the acetoxy group. The bromine atoms act as leaving groups in substitution and elimination reactions, while the acetoxy group can participate in esterification reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    1,5-Dibromopentane: Lacks the acetoxy group, making it less reactive in esterification reactions.

    2-Acetoxy-1,4-dibromobutane: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

    2-Acetoxy-1,6-dibromohexane: Longer carbon chain, which can influence its physical properties and reactivity.

Uniqueness: 2-Acetoxy-1,5-dibromopentane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

1,5-dibromopentan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMIHIAAGUSENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336956
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205180-51-4
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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